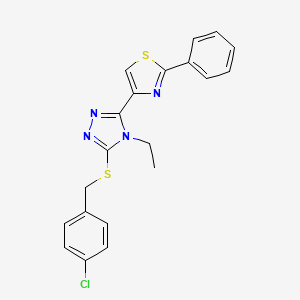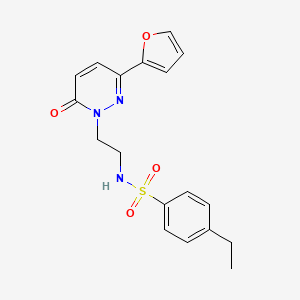
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCBBO, and it has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile involves the condensation of 2-amino-3,4-dichlorobenzonitrile with 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)benzoxazole. This intermediate is then reacted with 2,4-dichlorobenzaldehyde and a base to form the final product.
Starting Materials
2-amino-3,4-dichlorobenzonitrile, 2-hydroxybenzaldehyde, 2,4-dichlorobenzaldehyde, base
Reaction
Step 1: Condensation of 2-amino-3,4-dichlorobenzonitrile with 2-hydroxybenzaldehyde in the presence of a base to form 2-(2-hydroxyphenyl)benzoxazole., Step 2: Reaction of 2-(2-hydroxyphenyl)benzoxazole with 2,4-dichlorobenzaldehyde and a base to form (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile.
Wirkmechanismus
DCBBO exerts its biological activities through various mechanisms of action. In anticancer studies, DCBBO has been found to induce apoptosis and inhibit cell proliferation. In antifungal studies, DCBBO has been found to inhibit the growth of fungal cells by disrupting their cell membranes. In herbicidal studies, DCBBO has been found to inhibit photosynthesis in weed species.
Biochemische Und Physiologische Effekte
DCBBO has been found to have various biochemical and physiological effects. In anticancer studies, DCBBO has been found to induce DNA damage and inhibit the expression of various oncogenes. In antifungal studies, DCBBO has been found to disrupt the fungal cell membrane and inhibit the synthesis of ergosterol. In herbicidal studies, DCBBO has been found to inhibit photosynthesis and reduce the chlorophyll content in weed species.
Vorteile Und Einschränkungen Für Laborexperimente
DCBBO has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a valuable tool for studying various biological processes. Another advantage is its ease of synthesis, which allows for large-scale production. However, one limitation is its potential toxicity, which requires careful handling and storage. Another limitation is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on DCBBO. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, particularly in relation to its effects on cellular signaling pathways. Additionally, further studies are needed to evaluate its safety and efficacy in vivo and to optimize its formulation for clinical use. Finally, DCBBO has potential applications in material science, and future research could explore its use as a fluorescent probe or in other applications.
Wissenschaftliche Forschungsanwendungen
DCBBO has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DCBBO has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, DCBBO has been found to have herbicidal activity against various weed species. In material science, DCBBO has been studied for its potential use as a fluorescent probe.
Eigenschaften
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPQYUZKDFRVJI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B2619365.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)
![3-[(4-chlorophenyl)methyl]-N-(4-methylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2619370.png)
![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2619374.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)


![1-(3,4-Diethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2619386.png)
![1-cyclopentyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2619388.png)